molecular formula C9H11FN2O5 B15141037 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B15141037
M. Wt: 246.19 g/mol
InChI Key: RBUINSFJQSHMRE-MYKRQKDWSA-N
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Description

5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various modified nucleosides, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of nucleic acid synthesis. It is incorporated into DNA or RNA, leading to chain termination or faulty transcription. The molecular targets include enzymes like thymidylate synthase and RNA polymerase, which are crucial for nucleic acid replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

IUPAC Name

5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11FN2O5/c10-5-2-12(9(16)11-7(5)15)8-6(14)1-4(3-13)17-8/h2,4,6,8,13-14H,1,3H2,(H,11,15,16)/t4-,6-,8+/m0/s1

InChI Key

RBUINSFJQSHMRE-MYKRQKDWSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1O)N2C=C(C(=O)NC2=O)F)CO

Canonical SMILES

C1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO

Origin of Product

United States

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